5-Methoxy-2-nitro-4-(trifluoromethyl)aniline
Overview
Description
5-Methoxy-2-nitro-4-(trifluoromethyl)aniline , also known by its chemical formula C7H5F3N2O2 , is a compound with intriguing properties. It belongs to the class of (trifluoromethyl)benzenes and exhibits a molecular weight of 206.12 g/mol . The compound’s structure consists of a trifluoromethyl group attached to a nitro-substituted aniline ring.
Physical and Chemical Properties Analysis
Scientific Research Applications
Liquid Crystals
5-Methoxy-2-nitro-4-(trifluoromethyl)aniline derivatives have been explored in the context of liquid crystals. For instance, 4-trifluoromethyl and 4-trifluoromethoxy derivatives exhibit stable smectic B and A phases, respectively. These derivatives are useful for understanding the liquid crystalline properties and the influence of terminal trifluoromethylation on these properties (Miyajima et al., 1995).
Nonlinear Optics
Compounds related to this compound have been synthesized for use in nonlinear optics. These compounds exhibit properties like first-order hyperpolarizability and second harmonic generation, which are crucial for nonlinear optical applications (Bagheri & Entezami, 2002).
Photophysical Properties
The photophysical properties of compounds related to this compound have been studied. For instance, the incorporation of fluorine atoms into the aniline fragment in certain bipyridines can lead to significant shifts in emission maxima and quantum yield, demonstrating their potential as "push–pull" fluorophores (Kopchuk et al., 2020).
Electrochromic Materials
Derivatives of this compound have been synthesized and characterized for their potential as electrochromic materials. These materials show promising applications in the near-infrared region, with excellent optical contrasts and fast switching speeds (Li et al., 2017).
Ozonation and Environmental Impact
Studies have been conducted on the ozonation of anilines, including derivatives of this compound, to understand their reactivity and pathways of degradation in environmental settings. This research is crucial for assessing the environmental impact and potential degradation pathways of these compounds (Tekle-Röttering et al., 2016).
Analytical and Forensic Applications
The detection and quantification of 4-nitro-3-(trifluoromethyl)-aniline in biological materials have been explored, demonstrating the compound's relevance in analytical and forensic contexts. This includes the development of methods for extracting and quantifying the compound in various biological matrices (Shormanov et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
5-methoxy-2-nitro-4-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O3/c1-16-7-3-5(12)6(13(14)15)2-4(7)8(9,10)11/h2-3H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFCWKRMUCQYHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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